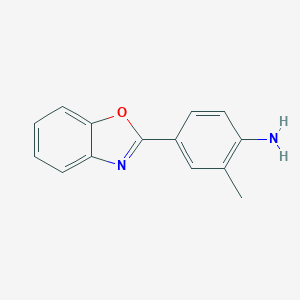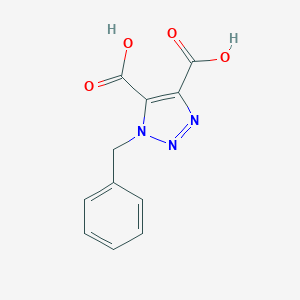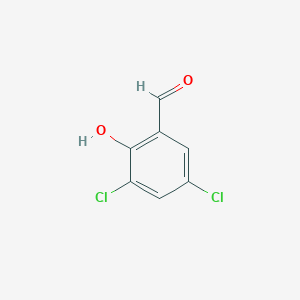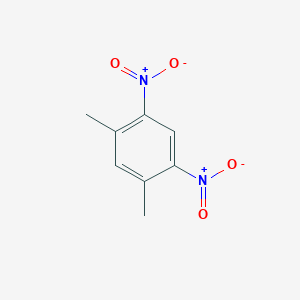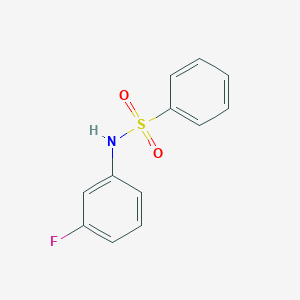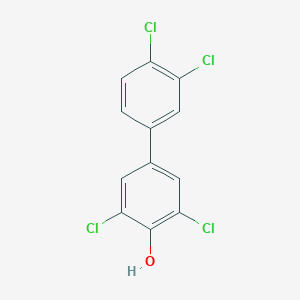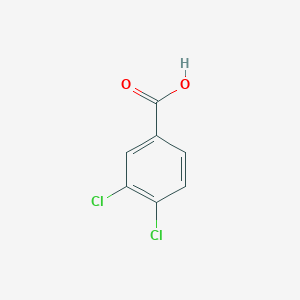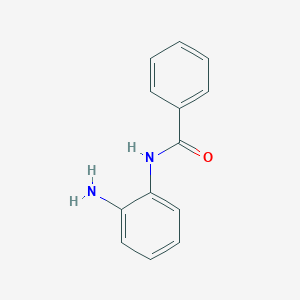
N-(2-aminophenyl)benzamide
Overview
Description
N-(2-aminophenyl)benzamide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its role as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs has been linked to antiproliferative and antifibrotic activities, making this compound a promising candidate for therapeutic applications .
Scientific Research Applications
N-(2-aminophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an HDAC inhibitor, influencing gene expression and cellular processes.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The primary mechanism of action of N-(2-aminophenyl)benzamide involves the inhibition of class I HDAC enzymes, particularly HDAC1 and HDAC2. By binding to the active site of these enzymes, the compound prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in the relaxation of chromatin structure and subsequent activation of gene transcription. The compound has been shown to downregulate the expression of epidermal growth factor receptor (EGFR) mRNA and protein, contributing to its antiproliferative effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(2-aminophenyl)benzamide functions as the zinc-binding group linked to various cap groups, including the amino acids pyroglutamic acid and proline . It has been identified to inhibit HADC1 and HDAC2 at nanomolar concentrations .
Cellular Effects
This compound exhibits antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines . Cellular analysis revealed downregulated expression of EGFR mRNA and protein .
Molecular Mechanism
The molecular mechanism of this compound involves binding to HDAC1 . Docking studies shed light on the mode of binding of this benzamide inhibitor to HDAC1 .
Temporal Effects in Laboratory Settings
It has shown efficacy in a mouse model of bleomycin-induced pulmonary fibrosis on a preventative dosing schedule .
Dosage Effects in Animal Models
It has shown efficacy in a mouse model of bleomycin-induced pulmonary fibrosis on a preventative dosing schedule .
Metabolic Pathways
Its role as an HDAC inhibitor suggests it may interact with enzymes involved in histone acetylation and deacetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing N-(2-aminophenyl)benzamide involves the reaction of 2-aminobenzamide with benzoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .
Another method involves the use of phenyl isocyanate, which reacts with this compound to form secondary amides. This process involves a sequential nucleophilic/intramolecular addition followed by transamidation. The reaction is noted for its atom-economy and practicality, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Comparison with Similar Compounds
N-(2-aminophenyl)benzamide is unique due to its specific inhibition of class I HDACs and its dual antiproliferative and antifibrotic activities. Similar compounds include:
Chidamide: Another benzamide HDAC inhibitor approved for cancer treatment.
Vorinostat: A hydroxamic acid-based HDAC inhibitor with broader HDAC inhibition.
Romidepsin: A cyclic peptide HDAC inhibitor with potent activity against HDAC1 and HDAC2.
These compounds share the common feature of HDAC inhibition but differ in their chemical structures, specificity, and therapeutic applications .
Properties
IUPAC Name |
N-(2-aminophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDVMOUXHKTCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353948 | |
| Record name | N-(2-aminophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-47-1 | |
| Record name | N-(2-aminophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminophenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-(2-aminophenyl)benzamide primarily known for in the scientific literature?
A1: this compound is a chemical scaffold often incorporated into molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones.
Q2: How does inhibiting HDACs relate to anticancer activity?
A2: Dysregulation of HDAC activity has been linked to the development and progression of cancer [, ]. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising anticancer agents [, , , ].
Q3: Which HDAC isoforms does this compound typically target?
A3: this compound derivatives have been reported to exhibit varying degrees of selectivity for different HDAC isoforms. Some show selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3 [, , , ], while others demonstrate broader inhibitory activity across multiple isoforms [].
Q4: What are the structural features of this compound important for HDAC inhibition?
A4: The this compound moiety itself acts as a zinc-binding group, which is essential for chelating the zinc ion in the catalytic site of HDACs [, ]. Modifications to the benzamide ring, such as the addition of capping groups, can significantly impact potency and selectivity for different HDAC isoforms [, , ].
Q5: Can you give examples of modifications to the this compound structure that influence HDAC inhibition?
A5: Studies have shown that incorporating heterocyclic capping groups, like oxazolines, thiazolines, and imidazolines, can increase potency and selectivity towards specific HDAC isoforms [, ]. Other modifications, such as introducing substituents on the benzamide ring, have also been explored for optimizing HDAC inhibitory activity [].
Q6: How do this compound-based HDAC inhibitors affect cancer cells at the cellular level?
A6: These inhibitors can induce histone H3K9 acetylation [, ], downregulate the expression of proteins like cyclin E [], and impact EGFR mRNA and protein levels [] in cancer cells.
Q7: How do structural modifications to the this compound scaffold impact its anticancer activity?
A7: Researchers have investigated the structure-activity relationship (SAR) of this compound extensively [, ]. Modifications to the core structure, such as adding substituents or changing the size and nature of capping groups, can significantly influence the compound's potency, selectivity for HDAC isoforms, and ultimately, its anticancer activity.
Q8: Can you provide specific examples of how SAR studies have guided the development of more potent this compound-based HDAC inhibitors?
A8: Introducing a chiral oxazoline capping group led to the development of a highly potent and selective HDAC3 inhibitor []. Similarly, adding a 4-acetylamino group to the benzamide ring resulted in Acetyldinaline, a compound with significant antileukemic activity and improved therapeutic index compared to its parent compound [, , ].
Q9: How have computational chemistry approaches been utilized in the study of this compound derivatives?
A9: Computational methods, like molecular docking [, , ] and QSAR modeling [, ], have proven valuable in understanding the interactions of this compound derivatives with HDACs and predicting their activity. These approaches provide insights into the binding modes, structural features crucial for activity, and guide the design of novel and more potent inhibitors.
Q10: What in vitro models have been used to assess the anticancer activity of this compound derivatives?
A10: Various human cancer cell lines, including MCF-7, A549, DU145, HCT116 [], Jurkat, HeLa [], U937, PC-3 [], and SW707 [], have been utilized to investigate the antiproliferative effects of these compounds.
Q11: What in vivo models have been employed to evaluate the anticancer efficacy of this compound-based compounds?
A11: Animal models, such as rats with implanted osteosarcoma, methylnitrosourea-induced mammary carcinoma, acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma [], and the Brown Norway acute myelocytic leukemia (BNML) model [, , ], have been used to study the in vivo efficacy and toxicity of these compounds.
Q12: Has the development of resistance to this compound derivatives been observed?
A12: Yes, in the BNML rat model, researchers observed the development of resistance to Acetyldinaline after repeated administrations []. This highlights the importance of understanding resistance mechanisms and exploring strategies to overcome them.
Q13: Are there other potential therapeutic applications for this compound derivatives besides cancer?
A13: Yes, one study explored the potential of a novel HDAC inhibitor, K-183, containing the this compound moiety, in a rat model of cardiac hypertrophy []. While K-183 did not prevent hypertrophy, it showed some beneficial effects on heart function. This suggests that further exploration of these compounds for other diseases influenced by HDAC activity is warranted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
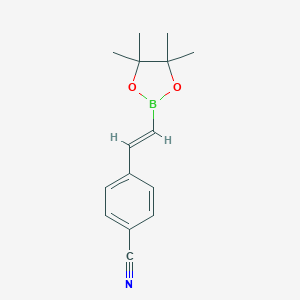
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)

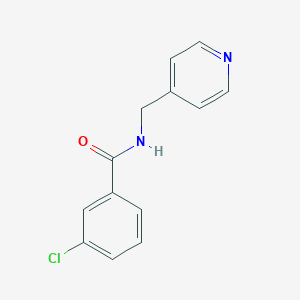
![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
